

# VEGFR-2 Expression: A Comparative Analysis in Tumor vs. Normal Tissues

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Compound of Interest		
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Vascular Endothelial Growth Factor Receptor 2 (**VEGFR-2**), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Its expression is often dysregulated in cancerous tissues, playing a crucial role in tumor growth and metastasis. This guide provides a comparative overview of **VEGFR-2** expression in tumor versus normal tissues, supported by experimental data and detailed methodologies for its detection.

### **Quantitative Comparison of VEGFR-2 Expression**

**VEGFR-2** is generally found at low levels in quiescent endothelial cells of normal tissues. However, its expression is significantly upregulated in the tumor vasculature and on some tumor cells themselves, promoting angiogenesis and tumor progression.[1] The following table summarizes the differential expression of **VEGFR-2** in various tumor types compared to normal tissues.



Cancer Type	Tumor Tissue	Normal/Benign Tissue	Method of Detection	Reference
Breast Cancer	64.5% positive rate in adenocarcinoma.	Weakly expressed in normal breast tissue.[2]	Immunohistoche mistry (IHC)	[2]
~1000-1800 surface- VEGFR2/tumor cell in xenografts.[3]	Very little to no surface expression in vitro.[3]	Quantitative fluorescent profiling	[3]	
Mean H-score of 41 in invasive ductal carcinoma.[4]	Not specified.	Immunohistoche mistry (IHC)	[4]	
Non-Small Cell Lung Cancer (NSCLC)	58% high expression rate.	No expression detected in benign lung lesions.[5]	Immunohistoche mistry (IHC)	[5]
39% showed high tumor cell positivity (H-score ≥10).[6]	Not specified.	Immunohistoche mistry (IHC)	[6]	
Gastric Cancer	Mean VEGFR2 vascular count of 42.[4]	Not specified.	Immunohistoche mistry (IHC)	[4]
Colon Cancer	46.7% positive rate.[2]	Weakly expressed in normal colon tissue.[2]	Immunohistoche mistry (IHC)	[2]
Ovarian Cancer	85% showed moderate to high expression.[4]	Little to no VEGFR-2 detected in	In situ hybridization (ISH) and	[4]

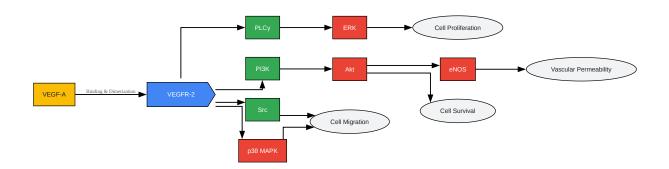


		normal ovarian surface epithelial cells.	Immunofluoresce nce	
Esophageal Cancer	100% positive rate in adenocarcinoma and squamous cell cancer.[2]	Not specified.	Immunohistoche mistry (IHC)	[2]
Kidney Cancer (Clear Cell Carcinoma)	35% positive rate.[2]	Not specified.	Immunohistoche mistry (IHC)	[2]
Malignant Mesothelioma	Nearly consistent strong expression (35/38 cases).[7]	Restricted to endothelia and mesothelia in normal adult tissues.[7]	Immunohistoche mistry (IHC)	[7]

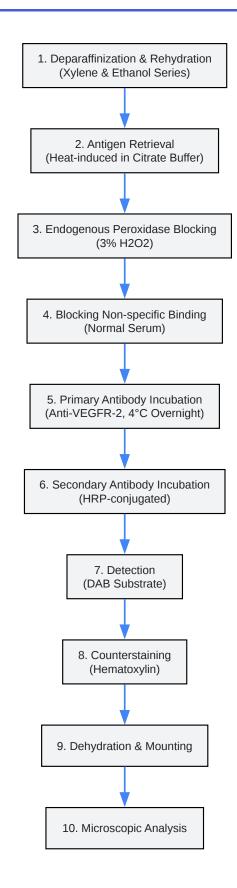
## **VEGFR-2** Signaling Pathway

**VEGFR-2** is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.









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